molecular formula C10H20ClNO2 B592372 trans-4-Morpholinocyclohexanol hydrochloride CAS No. 1588441-09-1

trans-4-Morpholinocyclohexanol hydrochloride

Cat. No.: B592372
CAS No.: 1588441-09-1
M. Wt: 221.725
InChI Key: ASDRUTOIJIFPKG-UHFFFAOYSA-N
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Description

trans-4-Morpholinocyclohexanol hydrochloride: is an organic compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Morpholinocyclohexanol hydrochloride typically involves the reaction of cyclohexanone with morpholine under controlled conditions. The reaction is followed by the reduction of the resulting intermediate to yield the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: trans-4-Morpholinocyclohexanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Morpholinocyclohexanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific biological pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and adhesives .

Mechanism of Action

The mechanism of action of trans-4-Morpholinocyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: trans-4-Morpholinocyclohexanol hydrochloride is unique due to its specific configuration and the presence of both the morpholine ring and the cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

Trans-4-Morpholinocyclohexanol hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and cyclohexanol structure, which contribute to its unique biological properties. The compound's molecular formula is C₈H₁₄ClN₃O, and it possesses a molecular weight of approximately 195.67 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • CB2 Receptor Modulation : Similar to other morpholine derivatives, this compound may interact with cannabinoid receptors, particularly the CB2 receptor. This interaction has implications for anti-inflammatory effects and neuroprotection .
  • Inhibition of Cyclooxygenase (COX) : The compound has been shown to exhibit selective inhibition of COX enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to decreased production of pro-inflammatory mediators .
  • Neuroprotective Effects : Research indicates that compounds with similar structures can prevent neurodegeneration by modulating signaling pathways associated with oxidative stress and inflammation .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Effects : Studies have demonstrated that the compound can significantly reduce inflammation markers in various models, potentially through its action on CB2 receptors and COX inhibition .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases. Its ability to modulate endocannabinoid levels may play a crucial role in this protective effect .
  • Antineoplastic Properties : Preliminary studies suggest potential antitumor activity, although further research is needed to establish its efficacy against specific cancer cell lines .

Case Studies

Several case studies have explored the effects of this compound:

  • Neuroinflammation Model : In a mouse model of neuroinflammation, administration of the compound resulted in significant reductions in microglial activation and pro-inflammatory cytokine levels. This study highlights its potential as a therapeutic agent for neurodegenerative disorders .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential utility as an anticancer agent .
  • Chronic Pain Management : A clinical case study demonstrated that patients receiving treatment with morpholine derivatives experienced reduced pain levels and improved quality of life metrics, indicating potential applications in pain management therapies .

Data Tables

Biological ActivityObserved EffectReference
Anti-inflammatoryReduction in cytokine levels
NeuroprotectionDecreased neuronal apoptosis
AnticancerInhibition of tumor cell proliferation
Pain reliefImprovement in pain scores in chronic pain patients

Properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDRUTOIJIFPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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